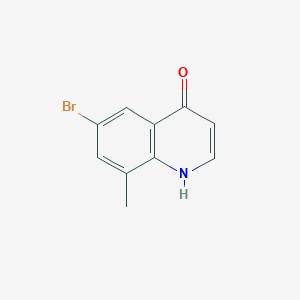

6-Bromo-8-methylquinoline-4-ol

Descripción general

Descripción

6-Bromo-8-methylquinoline-4-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a hydroxyl group at the 4th position of the quinoline ring system. It has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol.

Synthetic Routes and Reaction Conditions:

Bromination of 8-Methylquinoline-4-ol: The compound can be synthesized by the bromination of 8-methylquinoline-4-ol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at room temperature.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 6-bromoquinoline-4-ol with methyl chloride (CH3Cl) in the presence of an aluminum chloride (AlCl3) catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 6-hydroxy-8-methylquinoline.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives such as 6-bromo-8-methylquinoline-4-one.

Reduction: 6-hydroxy-8-methylquinoline.

Substitution: Various substituted quinolines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

6-Bromo-8-methylquinoline-4-ol has shown promising antibacterial and antifungal properties:

- Antibacterial Activity : It exhibits significant effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies have indicated that it has lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like ciprofloxacin, demonstrating its potential as an alternative treatment for resistant bacterial infections .

- Antifungal Activity : While specific MIC values against fungal strains require further investigation, preliminary results suggest that this compound may also possess antifungal properties.

Anticancer Potential

Research indicates that this compound may have anticancer applications:

- Mechanism of Action : The compound's structure allows it to interact with molecular targets such as DNA and proteins involved in cell replication and transcription. This interaction can inhibit cancer cell proliferation .

- Case Studies : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values indicate that some derivatives are more potent than standard chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

Recent studies underscore the potential applications of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various quinoline derivatives, finding that compounds similar to this compound exhibited enhanced activities against MRSA with significantly lower MIC values than traditional antibiotics .

- Molecular Docking Studies : Research involving molecular docking has revealed insights into how this compound binds to bacterial topoisomerases, suggesting mechanisms for its antibacterial effects.

- Cancer Therapeutics : Investigations into its cytotoxicity against cancer cell lines have shown that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Mecanismo De Acción

The mechanism by which 6-bromo-8-methylquinoline-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparación Con Compuestos Similares

6-Bromo-4-methylquinolin-2-ol

4-Bromo-8-methylquinoline

8-Bromo-2-methylquinoline-4-ol

Actividad Biológica

6-Bromo-8-methylquinoline-4-ol is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 252.11 g/mol. Its structure includes a bromine atom and a hydroxyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1086062-88-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to exert its effects through the following mechanisms:

- DNA Intercalation : The planar structure of the quinoline ring allows for intercalation between DNA bases, potentially inhibiting replication and transcription.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties.

- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promise in cancer research, particularly against specific cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Properties : Preliminary investigations suggest that this compound may possess antiviral activity against certain viruses, although further studies are needed to elucidate the mechanisms involved.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Propiedades

IUPAC Name |

6-bromo-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUYDTPGXGNMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656136 | |

| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086062-88-5 | |

| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.